2-(4-(Adamantan-1-yl)phenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a regulatory factor involved in cellular response to low oxygen levels. This compound has shown significant potential in cancer therapy by inhibiting the accumulation of HIF-1α, thereby suppressing tumor growth and metastasis .
Applications De Recherche Scientifique
IDF-11774 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a tool compound to study hypoxia-inducible factor pathways.
- Employed in the synthesis of derivatives for structure-activity relationship (SAR) studies.
Biology:
- Investigated for its role in cellular response to hypoxia.
- Used in studies to understand the regulation of HIF-1α and its downstream effects.
Medicine:
- Demonstrated efficacy in preclinical models of various cancers, including colorectal, lung, thyroid, and melanoma .
- Shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HIF-1α .
Industry:
- Potential use in the development of new cancer therapeutics.
- Explored for its role in enhancing the efficacy of existing cancer treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: IDF-11774 is synthesized through an acid-amine coupling reaction between 1-methyl piperazine and 4-(1-adamantyl)-phenoxy acetic acid . The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of IDF-11774 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification methods such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: IDF-11774 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: IDF-11774 reacts with nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize IDF-11774.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce IDF-11774.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IDF-11774 can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Mécanisme D'action
IDF-11774 exerts its effects by inhibiting the accumulation of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions . By binding to HSP70, IDF-11774 disrupts its chaperone activity, leading to the degradation of HIF-1α . This inhibition results in reduced expression of HIF-1α target genes, decreased glucose uptake, and impaired cancer cell metabolism .
Comparaison Avec Des Composés Similaires
IDF-11774 is unique among HIF-1α inhibitors due to its dual mechanism of action: inhibiting HSP70 chaperone activity and directly targeting HIF-1α . Similar compounds include:
BAY 87-2243: A mitochondrial complex I inhibitor that reduces hypoxia-induced HIF-1α accumulation.
PX-478: Prevents hypoxia-mediated HIF-1α signaling by inhibiting HIF-1α translation.
NSC-134754: Reduces HIF-1α activity and tumor growth in prostate cancer models.
IDF-11774’s ability to target both HSP70 and HIF-1α makes it a promising candidate for cancer therapy, offering potential advantages over other HIF-1α inhibitors .
Propriétés
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.